molecular formula C11H14BrFN2O2S B2611552 2-Bromo-4-(3-ethyl-3-methylazetidin-1-yl)sulfonyl-3-fluoropyridine CAS No. 2249675-63-4

2-Bromo-4-(3-ethyl-3-methylazetidin-1-yl)sulfonyl-3-fluoropyridine

Cat. No. B2611552
CAS RN: 2249675-63-4
M. Wt: 337.21
InChI Key: UOVXZHJUTVJHHP-UHFFFAOYSA-N
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Description

“2-Bromo-4-(3-ethyl-3-methylazetidin-1-yl)sulfonyl-3-fluoropyridine” is a complex organic compound. It contains a pyridine ring which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, with one methine group (=CH−) replaced by a nitrogen atom. The compound also contains bromine, fluorine, sulfonyl, and azetidinyl functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring provides a planar, aromatic core, while the bromine, fluorine, sulfonyl, and azetidinyl groups would add significant steric bulk .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms could be replaced via nucleophilic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a sulfonyl group could make the compound more polar, while the bromine and fluorine atoms could contribute to its overall molecular weight .

properties

IUPAC Name

2-bromo-4-(3-ethyl-3-methylazetidin-1-yl)sulfonyl-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-3-11(2)6-15(7-11)18(16,17)8-4-5-14-10(12)9(8)13/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVXZHJUTVJHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)S(=O)(=O)C2=C(C(=NC=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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